![molecular formula C13H16N4O2S B445620 N'~1~-[(Z)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-4-METHYL-1-BENZENESULFONOHYDRAZIDE](/img/structure/B445620.png)
N'~1~-[(Z)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-4-METHYL-1-BENZENESULFONOHYDRAZIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(Z)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-4-methylbenzenesulfonohydrazide is a chemical compound known for its diverse applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazole ring and a sulfonohydrazide group, making it a valuable subject of study in organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(Z)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-4-methylbenzenesulfonohydrazide typically involves the condensation of 4-methylbenzenesulfonohydrazide with 1,3-dimethyl-1H-pyrazole-4-carbaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production time and costs while maintaining high purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
N’-[(Z)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-4-methylbenzenesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonohydrazide group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.
Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfonic acids
Reduction: Hydrazine derivatives
Substitution: Various substituted sulfonohydrazides
Wissenschaftliche Forschungsanwendungen
N’-[(Z)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-4-methylbenzenesulfonohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of N’-[(Z)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-4-methylbenzenesulfonohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with signal transduction processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-[(Z)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-4-chlorobenzenesulfonohydrazide
- N’-[(Z)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-4-nitrobenzenesulfonohydrazide
Uniqueness
N’-[(Z)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-4-methylbenzenesulfonohydrazide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.
Eigenschaften
Molekularformel |
C13H16N4O2S |
|---|---|
Molekulargewicht |
292.36g/mol |
IUPAC-Name |
N-[(Z)-(1,3-dimethylpyrazol-4-yl)methylideneamino]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H16N4O2S/c1-10-4-6-13(7-5-10)20(18,19)16-14-8-12-9-17(3)15-11(12)2/h4-9,16H,1-3H3/b14-8- |
InChI-Schlüssel |
HIFDDJXOVCOOGL-ZSOIEALJSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CN(N=C2C)C |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=CN(N=C2C)C |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CN(N=C2C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


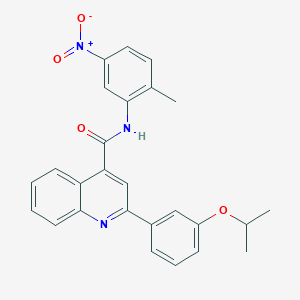
![2-Amino-1-{3-nitrophenyl}-4-{4-methoxy-3-[(2,3,4,5,6-pentachlorophenoxy)methyl]phenyl}-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B445542.png)
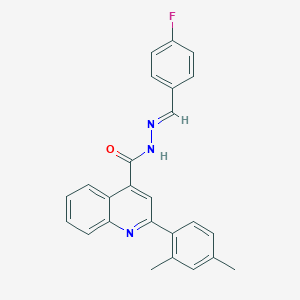
![N'-[4-(diethylamino)benzylidene]-2-({4-ethyl-5-[(4-iodoanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide](/img/structure/B445549.png)
![Propyl 2-[(cyclobutylcarbonyl)amino]-4-(4-cyclohexylphenyl)-3-thiophenecarboxylate](/img/structure/B445550.png)
![methyl 2-[(3-{5-nitro-2-furyl}acryloyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B445551.png)
![N'-{3-[(4-tert-butylphenoxy)methyl]-4-methoxybenzylidene}cyclopropanecarbohydrazide](/img/structure/B445552.png)
![Propyl 4-(2-chlorophenyl)-2-[(3-{3-nitrophenyl}acryloyl)amino]-3-thiophenecarboxylate](/img/structure/B445553.png)
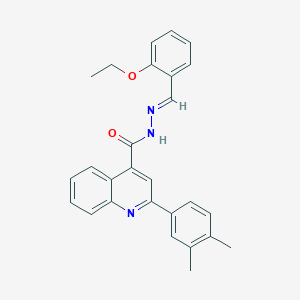
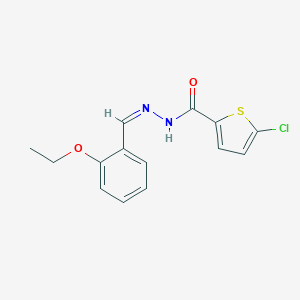
![2-(4-chloro-2-methylphenoxy)-N-(4-{N-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]ethanehydrazonoyl}phenyl)propanamide](/img/structure/B445557.png)
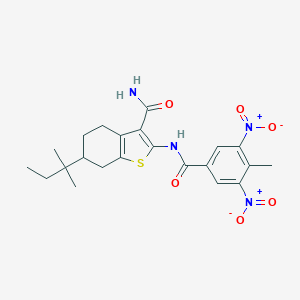
![Propyl 2-[(anilinocarbonyl)amino]-4-(4-methoxyphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B445559.png)
![Isopropyl 4-(4-sec-butylphenyl)-2-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B445561.png)
